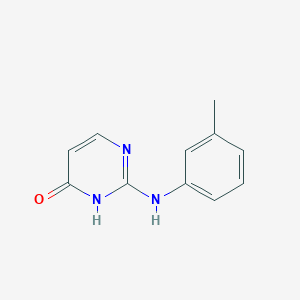

2-(3-toluidino)-4(3H)-pyrimidinone

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(3-methylanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H11N3O/c1-8-3-2-4-9(7-8)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |

InChI Key |

CZMVHLRKDXIFFL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC2=NC=CC(=O)N2 |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=CC(=O)N2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidinones, including 2-(3-toluidino)-4(3H)-pyrimidinone, exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. A notable study synthesized a series of thieno[2,3-d]pyrimidine derivatives that showed potent activity against breast cancer cell lines, suggesting that modifications to the pyrimidinone core can enhance anticancer efficacy .

Antimicrobial Properties

Compounds within the pyrimidinone family have been evaluated for their antimicrobial activities. The structural characteristics of this compound may contribute to its effectiveness against various pathogens. A study highlighted the synthesis of substituted pyrimidinones that exhibited significant antimicrobial effects, indicating the potential for this compound to serve as a lead compound in developing new antibiotics .

Antiplasmodial Activity

The antiplasmodial activity of pyrimidinones has been explored extensively, particularly against Plasmodium falciparum, the causative agent of malaria. Research has identified several derivatives with strong antiplasmodial effects, suggesting that this compound could be modified to enhance its activity against malaria parasites .

Synthesis Techniques

The synthesis of this compound involves various chemical reactions, including cyclization and substitution reactions. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce different substituents at strategic positions on the pyrimidine ring, enhancing biological activity while maintaining structural integrity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. By systematically varying substituents and analyzing their effects on biological activity, researchers can identify key structural features that contribute to enhanced pharmacological properties .

Case Study: Anticancer Compound Development

A specific case study involved the modification of thieno[2,3-d]pyrimidine derivatives to improve their anticancer properties. Researchers synthesized a series of compounds based on the thienopyrimidine scaffold and evaluated their cytotoxicity against various cancer cell lines. The study found that certain modifications led to improved selectivity and potency against tumor cells while reducing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

Another case study focused on evaluating the antimicrobial properties of a series of pyrimidine derivatives, including those related to this compound. The study reported significant inhibition of growth against multiple bacterial strains, highlighting the potential for these compounds in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

Table 1: Key Pyrimidinone Derivatives and Their Activities

Structural and Physicochemical Comparisons

- Hydrogen Bonding and Self-Association: 4(3H)-Pyrimidinones form cyclic hydrogen-bonded dimers in solution, with association constants (Ka ≈ 220 M⁻¹ in CH₂Cl₂) comparable to 2-pyridinones . This property is critical for molecular recognition in drug design.

- Tautomerism: 2,6-Diamino-5-formylamino-4(3H)-pyrimidinone exhibits cis/trans isomerism of the formamide group, influencing its interaction with enzymes like GTP cyclohydrolase I .

Table 2: Physicochemical Properties of Selected Pyrimidinones

Structure-Activity Relationships (SAR)

- Position 5 Substitution :

Halogenation at position 5 (e.g., Br or I) enhances antitumor potency. ABPP (5-Br) and AIDFPP (5-I) show dose-dependent MBT-2 inhibition, with IC₅₀ values lower than β-interferon . - Position 2 Substitution: Aromatic amines (e.g., 3-toluidino) or alkyl groups at position 2 improve solubility and target binding. For example, 2-ureido-4[1H]-pyrimidinones dimerize via quadruple hydrogen bonds (Kdim ≈ 6 × 10⁷ M⁻¹ in CHCl₃), enhancing stability .

Contradictions and Limitations

- Substituent Effects on Cytotoxicity :

While 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., 44g ) show kinase inhibition, some analogs (e.g., compound 44a ) exhibit cytotoxicity (IC₅₀ = 3.2–5.4 µM), limiting therapeutic utility . - Inconsistent Antimicrobial Activity: Pyrimidinones with trifluoromethyl groups at C-5 lose antibacterial activity despite structural similarity to active compounds .

Preparation Methods

Cyclocondensation of β-Keto Amides with Urea Derivatives

A widely employed strategy involves the cyclocondensation of β-keto amides with urea or thiourea derivatives. For instance, Hashem et al. demonstrated that 2(3H)-furanone derivatives can be converted into pyrimidinones via acylazide intermediates . In this approach:

-

Synthesis of Acylazide Intermediate : 2-(Furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide is prepared by treating the corresponding carboxylic acid with thionyl chloride, followed by sodium azide.

-

Thermal Decomposition with Amines : Heating the acylazide with 3-toluidine in dry benzene at 90°C for 6 hours induces cyclization, yielding 2-(3-toluidino)-4(3H)-pyrimidinone. The reaction proceeds via a nitrene intermediate, which undergoes intramolecular attack by the amine to form the pyrimidinone ring .

Key Data :

-

Yield : 38–45% (depending on solvent and heating duration) .

-

Characterization : IR spectra show C=O stretching at 1,649 cm⁻¹, and ¹H-NMR confirms the presence of NH (δ 12.16 ppm) and aromatic protons .

Base-Catalyzed Cyclization of Ethyl 2-Cyanoacetate Derivatives

A patent by CN107311939B outlines a scalable method using ethyl 2-amino-cyanoacetate as a precursor :

-

Acylation Step : Ethyl 2-amino-cyanoacetate reacts with acetic anhydride to form ethyl 2-cyano-2-acetamidoacetate.

-

Cyclization with Guanidine : The acylated intermediate is treated with guanidine hydrochloride in the presence of sodium hydroxide, yielding 2,6-diamino-5-acetylamino-4-pyrimidinone.

-

Functionalization with 3-Toluidine : Subsequent hydrolysis under acidic conditions (HCl, 50°C) removes the acetyl group, and 3-toluidine is introduced via nucleophilic substitution at position 2 .

Key Data :

One-Pot Synthesis via BOP-Mediated Activation

Adapting methods from PMC6834435 , C4-modified pyrimidine nucleosides can be synthesized using 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) :

-

Activation of Pyrimidinone : Silyl-protected pyrimidinone is treated with BOP and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) to generate an O4-(benzotriazol-1-yl) intermediate.

-

Amine Coupling : Reaction with 3-toluidine at 50°C for 16 hours substitutes the benzotriazole group, affording this compound .

Key Data :

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Q & A

Q. What are the established synthetic routes for 2-(3-toluidino)-4(3H)-pyrimidinone, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of 3-toluidine with a pyrimidinone precursor under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification to remove residues .

- Temperature control : Reactions at 80–100°C minimize side products like N-alkylated derivatives .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity . Yield optimization often involves iterative adjustments of molar ratios and reaction times, monitored via TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal characterization is critical:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., toluidino NH at δ 8.2–8.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ = 216.1024 for C₁₁H₁₁N₃O) .

- X-ray crystallography : Resolves tautomeric forms (e.g., 4(3H)-pyrimidinone vs. 4(1H)-pyrimidinone) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from structural modifications or assay variability. For example:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrimidinone ring enhance antimicrobial activity but reduce solubility, complicating dose-response interpretations .

- Assay conditions : Varying pH in enzyme inhibition assays (e.g., dihydrofolate reductase) alters binding kinetics; standardized protocols (pH 7.4, 37°C) improve reproducibility .

- Metabolic stability : Hepatic microsome studies differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets:

- Docking : Identifies key binding residues (e.g., hydrogen bonds with Thr44 in EGFR kinase) .

- QSAR models : Correlate substituent hydrophobicity (clogP) with anticancer IC₅₀ values .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

LC-MS/MS is preferred for sensitivity, but matrix effects require mitigation:

- Sample preparation : Solid-phase extraction (C18 columns) removes proteins and lipids .

- Internal standards : Deuterated analogs (e.g., D₄-toluidino derivatives) correct ionization variability .

- Validation : Linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (80–120%) must meet FDA guidelines .

Methodological Comparisons

| Parameter | Synthetic Optimization | Bioactivity Assays | Computational Modeling |

|---|---|---|---|

| Key Tools | TLC, HPLC, NMR | Enzyme kinetics, MIC assays | AutoDock, Gaussian, SwissADME |

| Critical Variables | Solvent polarity, temperature | pH, incubation time | Force field selection, grid spacing |

| Data Output | Yield (%), purity (≥95%) | IC₅₀ (µM), MIC (µg/mL) | Binding energy (kcal/mol), clogP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.